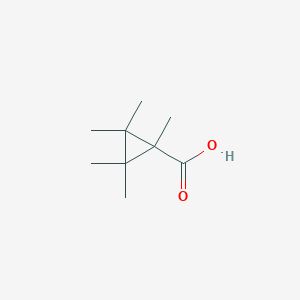

PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID

Description

Historical and Theoretical Context of Cyclopropane (B1198618) Carboxylic Acids in Organic Chemistry

The history of cyclopropane chemistry dates back to the late 19th century, with the first synthesis of cyclopropane itself in 1881 by August Freund. wikipedia.org The unique properties of the cyclopropane ring, characterized by significant ring strain, have long intrigued chemists. unl.pt Early synthetic methods for cyclopropane carboxylic acids, such as the hydrolysis of cyanocyclopropane, were developed in the mid-20th century, paving the way for the exploration of their chemical behavior. wikipedia.orgyoutube.com

The theoretical understanding of bonding in cyclopropanes has evolved significantly over time. Two primary models, the Coulson-Moffitt model and the Walsh model, are typically used to describe the electronic structure. wiley.comresearchgate.netresearchgate.net The Coulson-Moffitt model proposes the concept of "bent" or "banana" bonds, where the C-C bonds are formed from sp³-hybridized orbitals with increased p-character to accommodate the 60° bond angles. wiley.comresearchgate.net This model helps to explain the high reactivity of the cyclopropane ring.

The Walsh model, developed in 1947, provides an alternative description, suggesting that the carbon atoms are sp²-hybridized. bluffton.edubluffton.edu In this model, two sp² orbitals from each carbon form C-H bonds and one sp² orbital is directed towards the center of the ring, while the remaining p-orbitals overlap to form a set of molecular orbitals that resemble a π-system. bluffton.edubluffton.edu This model successfully explains the ability of the cyclopropane ring to conjugate with adjacent π-systems, a property that influences the reactivity of cyclopropane carboxylic acids. wiley.com

| Model | Key Features | Implications for Reactivity |

|---|---|---|

| Coulson-Moffitt | Bent "banana" bonds from sp³-hybridized carbons with high p-character. wiley.comresearchgate.net | Explains the high ring strain and susceptibility to ring-opening reactions. |

| Walsh | sp²-hybridized carbons with p-orbitals overlapping to form a pseudo π-system. bluffton.edubluffton.edu | Accounts for the ability of the cyclopropane ring to participate in conjugation. wiley.com |

Significance of Highly Substituted Cyclopropane Systems in Modern Synthetic and Mechanistic Chemistry

Highly substituted cyclopropanes are valuable building blocks in organic synthesis due to their conformational rigidity and the stereochemical control they can impart to a molecule. acs.orgnih.gov The presence of multiple substituents on the small ring can lead to unique steric and electronic environments, influencing the molecule's reactivity and biological activity. researchgate.net The synthesis of such sterically congested molecules presents a significant challenge, driving the development of novel synthetic methodologies. nih.govacs.org

Mechanistic studies of reactions involving highly substituted cyclopropanes provide valuable insights into reaction pathways and transition states. researchgate.net The strain energy of the cyclopropane ring can be harnessed as a driving force for ring-opening reactions, leading to the formation of more complex acyclic or larger ring systems. The stereochemistry of the substituents plays a crucial role in determining the outcome of these reactions. researchgate.net The development of catalytic asymmetric cyclopropanation reactions has been a major focus, allowing for the enantioselective synthesis of chiral cyclopropanes. nih.govrochester.edu

The introduction of multiple methyl groups in Pentamethylcyclopropane-1-carboxylic acid would be expected to increase the steric hindrance around the cyclopropane ring and the carboxylic acid group. This steric bulk can influence the acidity of the carboxylic acid and the reactivity of the ring, potentially making it more resistant to certain ring-opening reactions while favoring others.

Research Landscape and Academic Interest in this compound and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, academic interest in highly substituted and sterically hindered cyclopropane carboxylic acids is significant. ffhdj.com Research in this area is often driven by the desire to create novel molecular scaffolds for applications in medicinal chemistry and materials science. researchgate.netunl.pt The unique three-dimensional structure of substituted cyclopropanes makes them attractive as non-classical bioisosteres for other chemical groups in drug design. nih.gov

Studies on related structures, such as other polysubstituted cyclopropanecarboxylic acids, focus on several key areas:

Novel Synthetic Methods: Developing efficient and stereoselective routes to access these complex molecules. rsc.orgnih.govresearchgate.net

Mechanistic Investigations: Understanding how the substituents influence the reactivity and stability of the cyclopropane ring.

Biological Activity: Exploring the potential of these compounds as enzyme inhibitors or as components of bioactive molecules. unl.pt For instance, esters of cyclopropanecarboxylic acid have been investigated for their hydrolytic stability. researchgate.net

The academic interest in a molecule like this compound would likely stem from its potential to push the boundaries of our understanding of steric effects on chemical reactivity and to serve as a unique building block for the synthesis of novel compounds with interesting properties.

| Research Area | Focus | Potential Relevance to this compound |

|---|---|---|

| Synthetic Methodology | Development of new reactions to construct sterically congested cyclopropanes. nih.govacs.org | Overcoming the steric challenge of introducing five methyl groups and a carboxylic acid onto a three-membered ring. |

| Mechanistic Chemistry | Studying the influence of steric and electronic effects on reaction pathways. researchgate.net | Investigating how the pentamethyl substitution pattern affects the stability and reactivity of the cyclopropane ring. |

| Medicinal Chemistry | Design and synthesis of novel bioactive molecules. unl.ptnih.gov | Exploring its potential as a rigid scaffold or a bioisostere in drug design. |

| Materials Science | Incorporation of unique structural motifs into new materials. | Utilizing its rigid and compact structure to create materials with specific properties. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3-pentamethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)8(3,4)9(7,5)6(10)11/h1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULDOFBSBZAHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C(=O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634406 | |

| Record name | 1,2,2,3,3-Pentamethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55109-26-7 | |

| Record name | 1,2,2,3,3-Pentamethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentamethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pentamethylcyclopropane 1 Carboxylic Acid and Analogues

Modern Approaches to Pentasubstituted Cyclopropane (B1198618) Ring Construction

The creation of a cyclopropane ring bearing five substituents, particularly five methyl groups, requires advanced synthetic techniques capable of overcoming the steric congestion inherent in such a structure. Methodologies often involve either the formation of two carbon-carbon bonds in a single step ([2+1] cycloadditions) or sequential bond-forming events through ring-closure reactions.

Stereoselective Cyclopropanation Methodologies for Hindered Olefins

The reaction of a carbene or carbenoid with a sterically hindered olefin, such as a tetrasubstituted alkene, is a direct route to pentasubstituted cyclopropanes. The success of these reactions hinges on the reactivity of the carbenoid and the ability to control stereoselectivity.

Transition-Metal-Catalyzed Cyclopropanation: Rhodium(II) and Copper(I) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenoids. These electrophilic species can then react with electron-rich or even electron-deficient olefins. nih.govwikipedia.org For the synthesis of a pentamethylcyclopropane system, a plausible precursor would be 2,3-dimethyl-2-butene (B165504). The reaction with a dimethylcarbene equivalent, generated from a suitable diazo precursor, would theoretically yield the desired pentamethylcyclopropane skeleton. However, the high steric hindrance of the tetrasubstituted olefin makes this a challenging transformation. nih.gov Ruthenium-based catalysts have also been developed and show high efficiency for the cyclopropanation of a wide variety of olefins, offering another potential avenue for these challenging substrates. nih.gov

Simmons-Smith Reaction: The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically iodomethylzinc iodide), is a classic and reliable method for cyclopropanation. nih.govorganicreactions.org While generally subject to steric effects, often reacting at the less hindered face of a double bond, the presence of a directing group, such as a hydroxyl group on an allylic alcohol, can enforce stereoselectivity. wikipedia.orgstackexchange.comstackexchange.com For a pentamethylcyclopropane precursor, one could envision the cyclopropanation of a highly substituted allylic alcohol. The zinc carbenoid coordinates to the oxygen atom, directing the methylene (B1212753) transfer to the same face of the double bond, a powerful strategy for controlling the relative stereochemistry. stackexchange.com

Table 1: Comparison of Stereoselective Cyclopropanation Methods for Hindered Olefins

| Methodology | Reagents/Catalyst | Substrate Example | Key Features |

| Rh(II)-Catalyzed | Rh₂(OAc)₄, Diazo Compound | Tetrasubstituted Olefin | High efficiency, compatible with various functional groups. |

| Cu(I)-Catalyzed | Cu(I) complex (e.g., CuOTf), Diazo Compound | Electron-rich Olefin | Good for electron-rich systems, often requires chiral ligands for enantioselectivity. |

| Simmons-Smith | CH₂I₂, Zn-Cu couple or Et₂Zn | Allylic Alcohol | Stereospecific, directing group effect enhances selectivity, less reactive with electron-poor olefins. nih.govwikipedia.org |

| Ru(II)-Catalyzed | Ru(II)-Pheox complexes, Diazoacetate | Wide range of Olefins | High stereocontrol for diverse substrates, including electron-deficient ones. nih.gov |

Ring-Forming Reactions for Highly Methylated Cyclopropanes

Intramolecular reactions provide a powerful alternative for constructing highly substituted rings by tethering the reacting partners, thereby overcoming unfavorable intermolecular steric interactions.

Michael-Initiated Ring Closure (MIRC): The MIRC reaction is a tandem process involving a conjugate addition (Michael addition) followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.orgnih.gov This cascade reaction is highly effective for synthesizing polysubstituted cyclopropanes. rsc.orgresearchgate.net To construct a pentamethylcyclopropane system via this route, a suitably substituted Michael acceptor and nucleophile would be required. For instance, a reaction between a β-halo-α,β-unsaturated ketone and a sterically hindered enolate could potentially form the desired ring system after the initial conjugate addition and subsequent intramolecular cyclization. The stereochemistry of the final product is often controlled during the initial Michael addition step. rsc.org

Intramolecular 1,3-Cyclization: Intramolecular nucleophilic displacement of a leaving group at a γ-position by a carbanion is a fundamental strategy for cyclopropane formation. This can be achieved by treating a 1,3-dihalide or a γ-halocarbonyl compound with a strong base to generate the nucleophilic carbon center for the subsequent ring-closing reaction. Engineered enzymes, such as myoglobin-based catalysts, have also been developed to facilitate intramolecular cyclopropanation reactions, offering high stereoselectivity for the synthesis of complex cyclopropyl-containing structures like fused γ-lactones. rochester.edu

Multi-Component and Cascade Reactions in Substituted Cyclopropane Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer a highly efficient route to complex molecules. fu-berlin.deorganic-chemistry.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations, can rapidly build molecular complexity. nih.gov

Palladium-catalyzed coupling-cyclization reactions of 2-(2',3'-allenyl)malonates with organic halides have been shown to produce polysubstituted cyclopropane compounds with high regio- and stereoselectivity. acs.orgsci-hub.se While specific examples leading to pentamethylcyclopropane are not prevalent, the underlying principles of these cascade processes, which often involve the formation of a π-allyl palladium intermediate followed by cyclization, could be adapted for the synthesis of highly substituted cyclopropanes. sci-hub.se These methods are attractive for their operational simplicity and the ability to construct densely functionalized ring systems in a single step. acs.org

Carboxylation and Functional Group Interconversion Pathways for Pentamethylcyclopropane Systems

Once the pentamethylcyclopropane core is established, the next critical step is the introduction of the carboxylic acid group at the C1 position. This tertiary carbon atom requires specific methods for functionalization.

Direct Carboxylation Techniques for Tertiary Carboxylic Acids

Directly converting a C-H bond to a C-COOH group is a highly atom-economical strategy. Recent advances have enabled the carboxylation of even sterically hindered tertiary carbons.

Carboxylation of Organometallic Reagents: A classic and highly reliable method involves the formation of a Grignard reagent from a corresponding alkyl halide, followed by reaction with carbon dioxide (CO₂). jove.comlibretexts.orgmasterorganicchemistry.com For pentamethylcyclopropane-1-carboxylic acid, this would entail the synthesis of 1-halo-1,2,2,3,3-pentamethylcyclopropane. The corresponding Grignard reagent, acting as a strong nucleophile, would then attack the electrophilic carbon of CO₂. chemistrysteps.com Subsequent acidic workup protonates the resulting carboxylate salt to yield the final tertiary carboxylic acid. jove.comgoogle.com This method is effective for primary, secondary, and tertiary alkyl halides. jove.com

Nickel-Catalyzed Carboxylation: Modern transition-metal catalysis offers alternatives that can avoid the preparation of stoichiometric organometallic reagents. Nickel-catalyzed reductive carboxylation of unactivated alkyl halides (including chlorides and bromides) with CO₂ has emerged as a powerful technique. nih.govorganic-chemistry.orgscispace.comspringernature.com These methods often employ a reducing agent (e.g., manganese powder) or electrochemical conditions and can proceed under mild conditions, such as atmospheric pressure of CO₂. organic-chemistry.orgspringernature.com This approach could be applied to a 1-halo-pentamethylcyclopropane precursor.

Photoredox-Catalyzed C-H Carboxylation: Visible-light photoredox catalysis has recently enabled the direct carboxylation of tertiary C(sp³)-H bonds with CO₂. researcher.lifeorganic-chemistry.orgnih.govbohrium.com This strategy involves the generation of a radical at the tertiary carbon, which is then reduced to a carbanion. This carbanion subsequently reacts with CO₂. researcher.lifenih.gov While primarily demonstrated for benzylic C-H bonds, the principles could potentially be extended to the tertiary C-H bond of a pentamethylcyclopropane scaffold, representing a cutting-edge approach to the target molecule. organic-chemistry.org

Table 2: Overview of Direct Carboxylation Methods for Tertiary Centers

| Method | Precursor | Key Reagents | Advantages | Limitations |

| Grignard Carboxylation | Tertiary Alkyl Halide | Mg, CO₂, H₃O⁺ | High reliability, well-established. jove.comlibretexts.org | Requires pre-formation of Grignard reagent; sensitive to acidic protons. jove.com |

| Ni-Catalyzed Carboxylation | Tertiary Alkyl Halide | Ni catalyst, Reductant (e.g., Mn), CO₂ | Milder conditions, avoids stoichiometric organometallics. organic-chemistry.orgscispace.com | Catalyst sensitivity, substrate scope limitations. |

| Photoredox C-H Carboxylation | Tertiary C-H Bond | Photocatalyst, Base, CO₂, Light | Direct C-H functionalization, highly atom-economical. researcher.lifenih.gov | Primarily developed for activated (e.g., benzylic) C-H bonds. organic-chemistry.org |

Oxidation and Hydrolysis Routes to the Carboxyl Group

An alternative to direct carboxylation is the introduction of a functional group that can be subsequently converted into a carboxylic acid. This two-step approach offers flexibility and access to a wider range of precursors.

Hydrolysis of Nitriles: The hydrolysis of a nitrile (a compound containing a -C≡N group) is a robust and common method for preparing carboxylic acids. chemistrysteps.comchemguide.co.ukweebly.com The synthesis of 1-cyano-1,2,2,3,3-pentamethylcyclopropane would be the key intermediate. This nitrile can then be hydrolyzed to this compound under either acidic or basic conditions, typically by heating under reflux. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis initially yields a carboxylate salt, which must be acidified in a separate step to produce the final carboxylic acid, while acid-catalyzed hydrolysis directly affords the carboxylic acid. chemguide.co.uklibretexts.org This method is often tolerant of steric hindrance, although harsh conditions may be required. google.com

Oxidation of Precursors: If a precursor such as 1-hydroxymethyl-pentamethylcyclopropane or the corresponding aldehyde could be synthesized, it could be oxidized to the target carboxylic acid. The oxidation of primary alcohols or aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed for this purpose. This route provides another viable, albeit potentially longer, pathway to the desired product.

Stereocontrolled and Enantioselective Synthesis of Cyclopropane Carboxylic Acids

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For cyclopropane carboxylic acids, this involves the establishment of multiple stereocenters with a high degree of fidelity. Methodologies to achieve this can be broadly categorized into catalyst-controlled and substrate-controlled processes.

Asymmetric Catalytic Processes for Cyclopropane Formation

Asymmetric catalysis, utilizing chiral transition metal complexes or biocatalysts, offers an elegant and atom-economical approach to enantiomerically enriched cyclopropanes. These methods typically involve the reaction of an alkene with a diazo compound in the presence of a chiral catalyst.

Transition metal catalysis, particularly with rhodium(II) and cobalt(II) complexes, has been extensively developed for asymmetric cyclopropanation. acs.orgnih.gov Chiral dirhodium(II) carboxylates, for instance, are highly effective for the cyclopropanation of a variety of olefins with diazoacetates. acs.org For sterically demanding substrates, such as the tetrasubstituted alkene required for this compound synthesis, the choice of ligand on the metal catalyst is crucial. Highly structured and sterically demanding ligands can create a chiral pocket that effectively shields one face of the approaching alkene, directing the carbene transfer to the opposite face.

Cobalt(II) complexes of D2-symmetric chiral porphyrins have also emerged as powerful catalysts for asymmetric cyclopropanation. nih.govnih.govorganic-chemistry.org These systems operate via a stepwise radical mechanism, which can be advantageous for managing the steric hindrance associated with highly substituted alkenes. nih.gov The metalloradical approach allows for the formation of one carbon-carbon bond, followed by ring closure, which can accommodate greater steric bulk compared to a concerted transition state. nih.gov The versatility of these cobalt catalysts has been demonstrated in reactions with various diazo compounds, including those that are precursors to functionalized cyclopropanes. johnshopkins.eduorganic-chemistry.org

The following table summarizes representative catalytic systems applicable to the asymmetric cyclopropanation of substituted alkenes.

| Catalyst System | Alkene Substrate | Diazo Reagent | Key Features |

| Rh₂(S-IBAZ)₄ | Alkenes, Alkynes, Allenes | α-Cyano diazophosphonate/ester | Highly stereoselective for diacceptor cyclopropanes. acs.org |

| [Co(P1)] | Aromatic and Aliphatic Olefins | α-Cyanodiazoacetates | Effective for electron-rich and -poor olefins with high diastereo- and enantioselectivity. organic-chemistry.org |

| [Co(P6)] | Aromatic and Electron-deficient Olefins | Diazosulfones | High activity and selectivity due to rigidified chiral ligand environment. nih.gov |

While direct examples of the cyclopropanation of tetramethylethylene with a methyl-substituted diazoacetate are scarce, the principles established with these advanced catalytic systems provide a strong foundation for developing a suitable methodology. The key would be the careful selection and optimization of the chiral ligand and reaction conditions to overcome the steric repulsion between the five methyl groups in the transition state.

Chiral Auxiliary-Mediated Approaches

An alternative strategy for stereocontrolled cyclopropanation involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate, directing the diastereoselective formation of the cyclopropane ring. The auxiliary is subsequently removed to afford the enantiomerically enriched product.

This method is particularly well-suited for the synthesis of highly substituted cyclopropanes where catalytic approaches may be hampered by severe steric hindrance. A notable example is the asymmetric cyclopropanation of tetrasubstituted olefins, which has been achieved through a catalytically formed chiral auxiliary. nih.gov In this strategy, a chiral auxiliary is first installed on the substrate in a catalytic enantioselective step. This auxiliary then directs a subsequent diastereoselective cyclopropanation reaction. nih.gov

For the synthesis of this compound, one could envision a strategy where a chiral auxiliary is appended to a precursor molecule containing the tetrasubstituted alkene moiety. For instance, an allylic alcohol derived from 2,3-dimethyl-2-butene could be derivatized with a chiral auxiliary. The hydroxyl group, directed by the auxiliary, can then chelate to a Simmons-Smith type reagent, directing the cyclopropanation to one face of the double bond. harvard.edu The Simmons-Smith reaction and its asymmetric variants are powerful tools for the synthesis of cyclopropanes and can be highly diastereoselective when directed by a nearby functional group. chem-station.com

The use of chiral dioxaborolane auxiliaries has also proven effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu This approach allows for the synthesis of 1,2,3-trisubstituted cyclopropanes with high yields and excellent stereoselectivities. nih.gov

The general workflow for a chiral auxiliary-mediated synthesis is depicted below:

Attachment of Chiral Auxiliary: The chiral auxiliary is covalently bonded to the alkene precursor.

Diastereoselective Cyclopropanation: The cyclopropanation reaction is performed, with the chiral auxiliary directing the approach of the carbene or carbenoid.

Removal of Chiral Auxiliary: The auxiliary is cleaved from the cyclopropanated product to yield the final enantiomerically enriched cyclopropane carboxylic acid.

This substrate-controlled approach offers a powerful alternative to catalyst-controlled reactions, particularly when dealing with the steric challenges posed by the synthesis of this compound. The predictability of the stereochemical outcome, based on well-established models of diastereoselection, is a key advantage of this methodology.

Due to the highly specific nature of the query focusing solely on "this compound," and the strict requirement to adhere to the provided outline with detailed research findings and data, a comprehensive article cannot be generated at this time. Extensive searches have revealed a significant lack of publicly available scientific literature detailing the specific reactivity and mechanistic pathways of this particular compound.

The requested sections and subsections require in-depth information on reactions such as esterification, amide formation, anhydride (B1165640) formation, conversion to acyl halides, and the reduction and oxidation chemistry of this compound. Unfortunately, specific experimental data, mechanistic studies, and detailed research findings for this compound are not present in the accessible scientific databases and literature.

General principles of reactivity for carboxylic acids are well-established; however, the steric hindrance and electronic effects of the pentamethylcyclopropyl group would likely lead to unique reactivity that cannot be accurately described without specific studies on this molecule. Providing generalized information would not meet the scientific accuracy and specificity required by the prompt.

Therefore, until research on the chemical properties and reactions of this compound is published and becomes available, it is not possible to provide a thorough and accurate article that fulfills the detailed requirements of the user's request.

Despite a comprehensive search for scientific literature, no specific research articles or detailed experimental data focusing on the chemical compound “this compound” corresponding to the requested outline sections could be located. The reactivity and mechanistic pathways, including decarboxylation, rearrangement phenomena, and cyclopropane ring reactivity, have not been specifically documented for this particular molecule in the available scientific literature.

General principles of cyclopropane chemistry suggest that highly substituted systems like this compound would exhibit unique reactivity due to steric hindrance and electronic effects of the methyl groups. However, without specific studies on this compound, a detailed, scientifically accurate article that strictly adheres to the provided outline cannot be generated.

To provide the requested in-depth analysis, data from experimental studies on this compound would be required, covering areas such as:

Thermally Induced Decarboxylation: Studies detailing the conditions, products, and mechanistic pathways of thermal decarboxylation.

Metal-Catalyzed Decarboxylative Transformations: Research on the use of transition metal catalysts to effect decarboxylation and any subsequent coupling or transformation reactions.

Cyclopropane Ring Opening Rearrangements: Investigations into rearrangements that are coupled with the decarboxylation process.

Strain-Induced Ring Cleavage: Analysis of reactions where the inherent ring strain of the cyclopropane leads to cleavage under specific conditions.

Directed C-H Functionalization: Studies demonstrating the selective functionalization of the C-H bonds on the cyclopropane ring, directed by the carboxylic acid group.

Without such specific information, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Elucidation of Reactivity and Mechanistic Pathways of Pentamethylcyclopropane 1 Carboxylic Acid

Cyclopropane (B1198618) Ring Reactivity in Highly Substituted Systems.

in Cycloaddition and Rearrangement Chemistry of Activated Cyclopropanes

The reactivity of cyclopropane rings is of significant interest in organic synthesis due to their inherent ring strain, which can be harnessed to drive a variety of chemical transformations. When substituted with both electron-donating and electron-withdrawing groups, these "activated" or "donor-acceptor" cyclopropanes become versatile three-carbon synthons for a range of cycloaddition and rearrangement reactions. Pentamethylcyclopropane-1-carboxylic acid can be classified as such a donor-acceptor cyclopropane, with the five methyl groups acting as electron donors and the carboxylic acid function serving as the electron-withdrawing acceptor group. This electronic arrangement polarizes the cyclopropane ring, making it susceptible to nucleophilic and electrophilic attack, often initiating ring-opening to form a 1,3-zwitterionic intermediate. However, it is crucial to note that the reactivity of this compound is profoundly influenced by the significant steric hindrance imposed by the five methyl substituents on the small three-membered ring. While there is a substantial body of research on the cycloaddition and rearrangement chemistry of donor-acceptor cyclopropanes, specific studies on this compound are not prevalent in the current literature. Therefore, the following discussion is based on the established reactivity of analogous, less sterically hindered activated cyclopropanes, with the caveat that the reaction pathways and efficiencies for the pentamethylated derivative may be substantially different.

Cycloaddition Reactions

The general mechanism for cycloaddition reactions of donor-acceptor cyclopropanes involves the initial activation of the acceptor group, typically by a Lewis acid, which facilitates the cleavage of the distal C-C bond of the cyclopropane ring. This ring-opening generates a stabilized 1,3-dipole, which can then be trapped by a suitable dipolarophile in a formal cycloaddition reaction.

[3+2] Cycloadditions: This is one of the most common reaction modes for donor-acceptor cyclopropanes, leading to the formation of five-membered rings. A variety of dipolarophiles, including aldehydes, ketones, imines, and alkenes, can participate in these reactions. For this compound, a hypothetical [3+2] cycloaddition with an aldehyde, catalyzed by a Lewis acid such as scandium(III) triflate (Sc(OTf)₃), would be expected to proceed as follows:

Coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid group increases its electron-withdrawing ability.

This enhanced polarization facilitates the heterolytic cleavage of the C2-C3 bond of the cyclopropane ring, forming a zwitterionic intermediate. The positive charge would be stabilized by the five methyl groups, while the negative charge is delocalized onto the carboxylate group.

The resulting 1,3-dipole can then react with the aldehyde in a concerted or stepwise fashion to yield a substituted tetrahydrofuran (B95107) derivative.

However, the severe steric congestion around the cyclopropane ring in this compound would likely present a significant kinetic barrier to both the initial ring-opening and the subsequent cycloaddition step. The approach of the dipolarophile to the reactive intermediate would be severely impeded by the bulky methyl groups.

| Catalyst | Dipolarophile | Expected Product | Potential Challenges |

| Sc(OTf)₃ | Aldehyde (RCHO) | Tetrahydrofuran derivative | High steric hindrance may inhibit ring-opening and cycloaddition. |

| Yb(OTf)₃ | Imine (RCH=NR') | Pyrrolidine derivative | Steric clash between methyl groups and substituents on the imine. |

| Ni(II) complexes | Activated Alkenes | Cyclopentane derivative | Catalyst coordination and substrate approach may be difficult. |

[4+3] and Higher-Order Cycloadditions: While less common, donor-acceptor cyclopropanes can also participate in higher-order cycloadditions with suitable dienes or other multi-atom systems. For instance, reaction with a 1,3-diene could potentially lead to a seven-membered ring. The mechanistic principles are similar, involving Lewis acid-catalyzed ring-opening to a 1,3-dipole, which then acts as the three-carbon component in the cycloaddition. Again, for this compound, the steric hindrance would be a major limiting factor for such transformations.

Rearrangement Reactions

Activated cyclopropanes are also known to undergo a variety of rearrangement reactions, often catalyzed by Lewis acids or transition metals. These rearrangements typically proceed through a ring-opened intermediate and can lead to the formation of various acyclic or heterocyclic structures.

Vinylcyclopropane-Cyclopentene Rearrangement: If a vinyl group is present on the cyclopropane ring, a well-known rearrangement to a cyclopentene (B43876) can occur. While this compound does not possess a vinyl group, it's a key reaction for other activated cyclopropanes.

Ring-Opening and Functionalization: In the absence of a trapping agent, the zwitterionic intermediate formed upon Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane can undergo other transformations. For example, intramolecular proton transfer or reaction with a nucleophile present in the reaction mixture can lead to ring-opened products. In the case of this compound, treatment with a strong Lewis acid could potentially lead to a ring-opened carbocation that might undergo rearrangement or elimination, although the high substitution might favor fragmentation pathways.

The table below summarizes the expected, albeit hypothetical, outcomes of such reactions for this compound, drawing analogies from the known reactivity of less substituted systems.

| Reaction Type | Catalyst/Conditions | Expected Intermediate | Potential Product |

| [3+2] Cycloaddition | Lewis Acid (e.g., Sc(OTf)₃), Aldehyde | 1,3-dipole | Highly substituted tetrahydrofuran |

| Rearrangement | Lewis Acid (e.g., TiCl₄) | Ring-opened carbocation | Acyclic unsaturated carboxylic acid |

| Transition Metal-Catalyzed Cycloaddition | Rh(I) or Ni(0) complex, Alkyne | Metallacyclobutane | Substituted cyclopentene or other cyclic product |

Advanced Spectroscopic and Structural Analysis of Pentamethylcyclopropane 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pentamethylcyclopropane-1-carboxylic acid, with its sterically crowded cyclopropane (B1198618) ring, NMR analysis is crucial for confirming the connectivity and stereochemistry of the molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique chemical environments of the nuclei within the molecule. The high degree of substitution on the cyclopropane ring leads to a complex but interpretable set of resonances.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the carboxylic acid proton, the single proton on the cyclopropane ring, and the five methyl groups. The chemical shift of the carboxylic acid proton is anticipated to be in the downfield region, typically around 10-13 ppm, and it would likely appear as a broad singlet due to hydrogen exchange and hydrogen bonding.

The single proton on the cyclopropane ring, being attached to the same carbon as the electron-withdrawing carboxylic acid group, would be deshielded and is expected to resonate at a lower field than typical cyclopropyl (B3062369) protons. The five methyl groups will produce multiple signals in the upfield region (likely 0.8-1.5 ppm). The exact number of signals and their multiplicities would depend on the specific stereoisomer, as the chemical environment of each methyl group is influenced by its position relative to the carboxylic acid group and the other methyl groups (cis/trans relationships).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 175-185 ppm. The three carbons of the cyclopropane ring will have characteristic upfield shifts, with the carbon atom bonded to the carboxylic acid group (C1) being more deshielded than the other two ring carbons. The carbons bearing the methyl groups will also have distinct chemical shifts. The five methyl groups will likely produce several signals in the region of 15-30 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 | Broad Singlet | 175 - 185 |

| Ring CH | 1.5 - 2.5 | Singlet/Multiplet | 30 - 40 |

| Ring C(CH₃)₂ | - | - | 25 - 35 |

| Ring C(CH₃)₂ | - | - | 25 - 35 |

| -CH₃ | 0.8 - 1.5 | Multiple Singlets | 15 - 30 |

Note: The actual chemical shifts and multiplicities can vary depending on the solvent and the specific stereoisomer.

To unambiguously assign the ¹H and ¹³C signals and to determine the three-dimensional structure, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal proton-proton coupling networks. While the single ring proton would show limited couplings, any through-bond interactions with adjacent methyl groups could be identified.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would be crucial for definitively assigning the signals of the ring proton and the methyl protons to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To elucidate the stereochemistry, a 2D NOESY experiment would be employed. This experiment detects through-space interactions between protons that are in close proximity. NOE correlations between specific methyl groups or between a methyl group and the ring proton would provide definitive evidence for their relative stereochemical arrangement (i.e., which groups are on the same side of the cyclopropane ring).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and intermolecular interactions.

The most prominent features in the vibrational spectra of this compound are associated with the carboxylic acid moiety.

Hydroxyl (O-H) Stretching: The O-H stretching vibration of the carboxylic acid group gives rise to a very broad and intense absorption band in the IR spectrum, typically spanning the region from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding in the dimeric form of the acid. In the Raman spectrum, this vibration is generally weak.

Carbonyl (C=O) Stretching: The carbonyl stretching vibration results in a very strong absorption in the IR spectrum, typically found around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer. In the Raman spectrum, the C=O stretch is also observable, though it is generally of medium to weak intensity.

The vibrational spectra are highly sensitive to the physical state of the sample and the extent of intermolecular interactions.

In the solid state or as a neat liquid, this compound is expected to exist primarily as a hydrogen-bonded dimer. This is evidenced by the characteristic broad O-H stretch and the position of the C=O stretch in the IR spectrum. If the spectrum were to be taken in a dilute solution of a non-polar solvent, a shift in these bands would be observed. The O-H stretch would become a sharper band at a higher frequency (around 3500 cm⁻¹), and the C=O stretch would also shift to a higher wavenumber, indicative of the monomeric form.

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (dimer) | 2500 - 3300 | 2500 - 3300 | Strong, Very Broad (IR); Weak (Raman) |

| C-H stretch (methyl) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O stretch (dimer) | 1700 - 1725 | 1700 - 1725 | Very Strong (IR); Medium (Raman) |

| C-O stretch | 1210 - 1320 | 1210 - 1320 | Medium-Strong |

| O-H bend (in-plane) | 1395 - 1440 | 1395 - 1440 | Medium |

| O-H bend (out-of-plane) | 910 - 950 | - | Broad, Medium |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information.

For this compound (C₁₀H₁₈O₂), the molecular ion peak ([M]⁺˙) would be observed in the mass spectrum. HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several key pathways:

Loss of a methyl group: Cleavage of a methyl radical ([M - 15]⁺) is a common fragmentation pathway for methylated compounds.

Loss of the carboxyl group: The loss of the entire carboxylic acid group as a radical ([M - 45]⁺) is a likely fragmentation pathway.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopropane ring can lead to the formation of a [M - COOH]⁺ ion or a [COOH]⁺ ion (m/z 45).

Ring opening and rearrangement: Cyclopropane rings are strained and can undergo ring-opening upon ionization, leading to a variety of fragment ions. Subsequent loss of alkyl groups from the opened chain would result in a series of peaks.

Predicted HRMS Fragmentation Data for this compound

| m/z (exact mass) | Proposed Fragment Ion | Neutral Loss |

| 170.1307 | [C₁₀H₁₈O₂]⁺˙ | - |

| 155.1072 | [C₉H₁₅O₂]⁺ | CH₃ |

| 125.1330 | [C₉H₁₇]⁺ | COOH |

| 111.1174 | [C₈H₁₅]⁺ | C₂H₃O₂ |

| 69.0704 | [C₅H₉]⁺ | C₅H₉O₂ |

| 45.0028 | [COOH]⁺ | C₉H₁₇ |

X-ray Crystallography for Solid-State Molecular Architecture (Applicability to highly substituted cyclopropane carboxylic acids)

Detailed research findings on related substituted cyclopropane systems demonstrate the power of this technique. Studies on various cyclopropane derivatives have successfully utilized X-ray crystallography to determine absolute configurations and to analyze the influence of different substituents on the ring's geometry. acs.orgnih.govrochester.edu For instance, the analysis of cyclopropane rings carrying σ-acceptor or σ-donor substituents has revealed predictable patterns in bond-length asymmetry. nih.govresearchgate.net While σ-acceptor groups tend to lengthen the distal bond (opposite the substituent) and shorten the two vicinal bonds, the effect of methyl groups on ring asymmetry is generally considered to be minimal. nih.govresearchgate.net

In the case of this compound, an X-ray crystallographic analysis would be expected to reveal a cyclopropane ring with C-C bond lengths close to the typical value of approximately 1.51 Å. However, minor deviations due to steric crowding from the five methyl groups are anticipated. The orientation of the carboxylic acid group relative to the cyclopropane ring would be a key conformational feature determined from the crystallographic data.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below to illustrate the detailed structural insights provided by this technique.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z (Molecules/Unit Cell) | e.g., 4 |

| Bond Lengths (Å) | C-C (ring): ~1.51, C-C (methyl): ~1.53, C-COOH: ~1.50 |

| **Bond Angles (°) ** | C-C-C (ring): ~60, C-C-COOH: ~118-122 |

| Torsion Angles (°) | Describing the orientation of the COOH group |

| Hydrogen Bond Geometry | O-H···O distance (~2.6-2.7 Å) and angle (~170-180°) in dimers |

This detailed structural information, obtainable only through X-ray crystallography, is vital for understanding the molecule's physical properties and for computational modeling studies. It provides a foundational dataset for correlating structure with chemical reactivity and spectroscopic behavior.

Theoretical and Computational Chemistry Studies of Pentamethylcyclopropane 1 Carboxylic Acid

Quantum Mechanical (QM) Investigations of Electronic Structure and Bonding

Quantum mechanical methods are foundational to computational chemistry, offering a detailed description of the electronic distribution and bonding within a molecule. These investigations provide a microscopic understanding of molecular stability, geometry, and intrinsic properties.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the lowest energy conformation (ground state geometry) of a molecule by optimizing all bond lengths, bond angles, and dihedral angles. This process also yields the ground state electronic energy, which is essential for assessing the molecule's stability.

For Pentamethylcyclopropane-1-carboxylic acid, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like cc-pVDZ, would be used to predict its three-dimensional structure. researchgate.net These calculations would precisely define the geometry of the strained cyclopropane (B1198618) ring, the orientation of the five methyl groups, and the conformation of the carboxylic acid moiety. The resulting energetics provide a baseline for studying the molecule's reactivity and conformational landscape. nih.govresearchgate.net

Table 1: Illustrative Predicted Ground State Geometric Parameters for this compound using DFT Note: This table presents hypothetical data based on typical values for similar chemical structures, as specific computational results for this molecule are not available in the cited literature.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C(ring)-C(ring) | ~1.50 Å | |

| C(ring)-C(methyl) | ~1.52 Å | |

| C(ring)-C(carboxyl) | ~1.51 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | ||

| C-C-C (in ring) | ~60° | |

| C(ring)-C(ring)-C(methyl) | ~118° | |

| O=C-O | ~124° | |

| Dihedral Angles | ||

| O=C-O-H | ~0° (syn) or ~180° (anti) |

While DFT is highly effective, ab initio and post-Hartree-Fock methods provide a systematically improvable and often more rigorous approach to describing molecular systems. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation—the way in which the motion of one electron is influenced by the presence of all other electrons. This is a factor that DFT approximates.

For a molecule like this compound, higher-level ab initio calculations could be employed to refine the energies of different conformers, such as the syn and anti arrangements of the carboxylic acid proton. escholarship.orgbohrium.comnih.gov For instance, studies on simpler carboxylic acids have shown that while the syn conformation is generally preferred, the energy difference is sensitive to the level of theory and the inclusion of electron correlation. nih.gov Methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly useful for studying excited states or situations with strong multiconfigurational character. mdpi.combutler.edu

Computational Exploration of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify intermediates and transition states, thereby gaining a complete picture of how a chemical transformation occurs. escholarship.orgvub.be

To understand the reactivity of this compound, computational methods can be used to map the pathways of potential reactions, such as deprotonation, esterification, or reactions involving the cyclopropane ring. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the kinetic bottleneck of the reaction. vub.bemdpi.com

The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.govarxiv.orgresearchgate.net Calculating this barrier is crucial for predicting reaction rates. For example, a common reaction for carboxylic acids is the concerted transfer of two protons within a hydrogen-bonded dimer. nih.govarxiv.org Computational studies on molecules like benzoic acid have used DFT to estimate the energy barrier for this process. nih.govarxiv.orgresearchgate.net A similar approach could be applied to predict the kinetics of dimerization and proton exchange for this compound.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction Note: This table presents hypothetical data for an illustrative reaction pathway, as specific computational results for this molecule are not available in the cited literature.

| Species | Relative Energy (kcal/mol) |

| Reactants (R) | 0.0 |

| Transition State (TS) | +25.5 |

| Intermediate (I) | +5.2 |

| Products (P) | -10.8 |

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction mechanisms and energetics. researchgate.netresearchgate.net Computational models can account for these solvation effects in two primary ways: implicitly or explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium that surrounds the solute molecule. nih.govarxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of individual solvent molecules in the calculation. researchgate.net This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding, which can be critical for accurately describing reaction pathways in solution. nih.gov For this compound, modeling solvation would be essential for accurately predicting its pKa value and the energy barriers for reactions occurring in polar or nonpolar media. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational spectroscopy is a powerful tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data and the structural elucidation of unknown compounds. nih.govaip.orgnih.gov

For this compound, DFT calculations can predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.com

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. wiley.com These calculated frequencies correspond to the peaks in an IR spectrum. For a carboxylic acid, key predicted vibrations would include the broad O-H stretch (typically 2500-3300 cm⁻¹), the strong C=O carbonyl stretch (around 1700-1725 cm⁻¹), and the C-O stretch (1210-1320 cm⁻¹). echemi.comlibretexts.orgorgchemboulder.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. chemicalbook.com For this compound, calculations would predict a highly deshielded signal for the acidic proton of the carboxyl group (typically 10-12 ppm). libretexts.orgreddit.com The various methyl and cyclopropane protons and carbons would have distinct predicted shifts based on their unique electronic environments, aiding in the assignment of experimental spectra. libretexts.orgnp-mrd.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This table presents hypothetical data based on typical spectral regions for the functional groups present, as specific computational results for this molecule are not available in the cited literature.

| Spectroscopy Type | Functional Group/Atom | Predicted Signal |

| IR Frequencies | ||

| O-H stretch | ~2500-3300 cm⁻¹ (broad) | |

| C-H stretch (methyl) | ~2870-2990 cm⁻¹ (sharp) | |

| C=O stretch | ~1710 cm⁻¹ (strong) | |

| C-O stretch | ~1290 cm⁻¹ | |

| ¹H NMR Shifts | ||

| -COOH | ~10-12 ppm (broad singlet) | |

| -CH₃ | ~1.0-1.5 ppm | |

| -CH (ring) | ~0.5-1.0 ppm | |

| ¹³C NMR Shifts | ||

| -COOH | ~175-185 ppm | |

| C (ring quaternary) | ~25-40 ppm | |

| C (ring) | ~15-25 ppm | |

| -CH₃ | ~10-20 ppm |

NMR Chemical Shift and Coupling Constant Calculations

Comprehensive searches of available scientific literature did not yield specific studies detailing NMR chemical shift and coupling constant calculations for this compound. While general computational methods exist for predicting such parameters, specific theoretical investigations for this compound have not been published.

Vibrational Frequency Analysis and Spectral Simulation

There are no available research articles or datasets that provide a vibrational frequency analysis or spectral simulation for this compound. Such computational studies, which are valuable for interpreting experimental infrared and Raman spectra, have not been reported for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations

No published studies on the conformational analysis or molecular dynamics simulations of this compound were found. Information regarding the stable conformers, rotational barriers, and dynamic behavior of this molecule is not available in the current scientific literature.

Applications and Synthetic Utility of Pentamethylcyclopropane 1 Carboxylic Acid As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules.

Precursor in Natural Product Synthesis with Cyclopropane (B1198618) Moieties.

No specific examples or research studies were found that describe the use of Pentamethylcyclopropane-1-carboxylic Acid as a precursor in the synthesis of natural products containing cyclopropane moieties.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds.

There is no available information detailing the role of this compound as an intermediate in the preparation of advanced pharmaceutical scaffolds.

Building Block for Agrochemical Development.

A patent for herbicides lists this compound among a number of other compounds, but provides no specific data on its use, efficacy, or role as a building block in agrochemical development. google.com

Contributions to Methodological Organic Synthesis Development.

No research could be located that discusses the contributions of this compound to the development of new methodologies in organic synthesis.

Advanced Materials Science and Functional Molecule Design.

There is no information available in the searched literature regarding the application of this compound in materials science or the design of functional molecules.

Future Research Trajectories and Interdisciplinary Perspectives for Pentamethylcyclopropane 1 Carboxylic Acid

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of polysubstituted cyclopropanes, such as pentamethylcyclopropane-1-carboxylic acid, is a formidable challenge in organic chemistry due to the difficulty in controlling stereoselectivity. researchgate.net The development of efficient and selective catalytic systems is paramount for accessing these complex molecules. Current strategies often rely on metallacycle-mediated cross-coupling reactions and carbometalation of cyclopropenes, which can provide access to densely functionalized cyclopropanes. nih.govresearchgate.netnih.gov

Future research will likely focus on the design of novel catalysts that can overcome the limitations of existing methods. This includes the development of catalysts that exhibit higher reactivity, broader substrate scope, and more precise control over regio- and diastereoselectivity. nih.govacs.orgtechnion.ac.il A promising avenue is the exploration of metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis to enable novel bond formations under mild conditions. nih.gov The application of chiral carboxylic acids as ligands in transition metal catalysis also presents an emerging strategy for enantioselective C-H functionalization, which could be adapted for the asymmetric synthesis of cyclopropane (B1198618) derivatives. snnu.edu.cn

Interactive Table: Catalytic Strategies for Substituted Cyclopropane Synthesis

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

| Metallacycle-Mediated Cross-Coupling | Involves the reaction of cyclopropenes with alkynes mediated by a metal catalyst, such as titanium, to form highly substituted vinylcyclopropanes. nih.govnih.gov | Could offer a convergent route to the pentamethylcyclopropane core. |

| Carbometalation of Cyclopropenes | The addition of an organometallic reagent across the double bond of a cyclopropene, followed by trapping with an electrophile, to generate polysubstituted cyclopropanes. researchgate.net | Allows for the stereospecific construction of multiple stereocenters. |

| Metallaphotoredox Catalysis | A dual catalytic system that merges transition metal catalysis with photoredox catalysis to facilitate challenging cross-coupling reactions. nih.gov | May enable the use of readily available starting materials and milder reaction conditions. |

| Enzyme-Directed Evolution | The engineering of enzymes to catalyze specific reactions with high selectivity, such as the cyclopropanation of alkenes. nih.govacs.org | Offers a highly enantioselective and sustainable route to chiral cyclopropanes. |

Integration with Sustainable Chemistry and Green Synthesis Principles

The principles of green chemistry are increasingly integral to modern synthetic chemistry. For a molecule like this compound, the development of sustainable synthetic routes is a key research objective. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Biocatalysis, through the use of engineered enzymes, represents a powerful tool for the green synthesis of substituted cyclopropanes. nih.govacs.org Directed evolution can be employed to create enzymes that catalyze the formation of specific stereoisomers of cyclopropanes, often in aqueous media and under mild conditions, thus reducing the reliance on organic solvents and harsh reagents. nih.gov Furthermore, the use of earth-abundant metal catalysts in place of precious metals is another important aspect of sustainable synthesis.

Interactive Table: Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. |

Exploration of Unconventional Reactivity Modes of Highly Substituted Cyclopropanes

The high degree of substitution in this compound is expected to impart unique chemical reactivity due to significant ring strain and steric hindrance. The exploration of unconventional reactivity modes of such highly substituted cyclopropanes is a fertile ground for fundamental research.

Future studies could investigate ring-opening reactions initiated by various reagents, leading to the formation of acyclic compounds with high stereochemical complexity. The cleavage of specific carbon-carbon bonds within the cyclopropane ring could also be exploited to develop novel synthetic transformations. acs.org Additionally, the strained ring system may participate in unique cycloaddition reactions, providing access to more complex polycyclic architectures. Understanding these novel reactivity patterns could lead to the development of new synthetic strategies and the discovery of unexpected chemical transformations.

Interactive Table: Potential Unconventional Reactivity of this compound

| Reaction Type | Description | Potential Synthetic Utility |

| Selective Ring Opening | Cleavage of one of the C-C bonds of the cyclopropane ring to form a linear, functionalized molecule. | Access to stereochemically rich acyclic structures. |

| C-C Bond Activation | The selective cleavage and functionalization of the C-C bonds within the cyclopropane core. | Development of novel synthetic methodologies. |

| [3+2] Cycloadditions | Reaction of the cyclopropane ring as a three-carbon component with a two-atom partner to form five-membered rings. | Synthesis of complex polycyclic systems. |

| Rearrangement Reactions | Skeletal rearrangements induced by acid, base, or transition metal catalysts to form isomeric structures. | Access to diverse molecular scaffolds. |

Computational Design and Predictive Modeling in Materials and Bio-Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. uchicago.eduox.ac.ukjhu.edu For this compound, computational methods can play a crucial role in guiding future research by predicting its potential applications in materials science and biology.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometric and electronic structure of the molecule, providing insights into its stability and reactivity. Molecular dynamics simulations can be employed to study the conformational behavior of the molecule and its interactions with other molecules, such as proteins or polymers. nih.gov These computational tools can be used to design novel materials with tailored properties, such as advanced polymers or liquid crystals, incorporating the rigid pentamethylcyclopropane scaffold. In the realm of medicinal chemistry, predictive modeling can be used to assess the potential biological activity of derivatives of this compound, thereby accelerating the discovery of new therapeutic agents. nih.gov

Interactive Table: Computational Approaches for this compound Research

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energies. | Prediction of reactivity, stability, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulation of the motion of atoms and molecules over time. | Understanding of conformational preferences and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of the potential therapeutic effects of derivatives. |

| Materials Informatics | Using data-driven approaches to predict material properties. | Design of new materials with desired characteristics based on the cyclopropane scaffold. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.